

4-Bromo-1-fluoro-2-iodobenzene IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-1-fluoro-2-iodobenzene

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An In-depth Technical Guide to **4-Bromo-1-fluoro-2-iodobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-bromo-1-fluoro-2-iodobenzene** (CAS No. 116272-41-4), a versatile polyhalogenated aromatic compound. Its unique substitution pattern, featuring three distinct halogen atoms, makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document will delve into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering a critical resource for professionals in drug development and chemical research.

Nomenclature and Structure

The nomenclature of polysubstituted benzene derivatives follows the IUPAC rules, which prioritize substituents based on alphabetical order when locants are not a deciding factor. For the compound in question, the correct IUPAC name is **4-bromo-1-fluoro-2-iodobenzene**^[1].

- IUPAC Name: **4-bromo-1-fluoro-2-iodobenzene**^[1]
- CAS Number: 116272-41-4^[1]
- Molecular Formula: C₆H₃BrFI^[1]

- Synonyms: 5-bromo-2-fluoriodobenzene, 3-iodo-4-fluorobromobenzene, 1-bromo-4-fluoro-3-iodobenzene[1]

The structure of **4-bromo-1-fluoro-2-iodobenzene** is a benzene ring with bromine, fluorine, and iodine atoms at positions 4, 1, and 2, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of **4-bromo-1-fluoro-2-iodobenzene** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	300.89 g/mol	[2]
Appearance	White to light yellow crystalline solid	[3]
Melting Point	34-38 °C	[3]
Boiling Point	80 °C at 2.5 mmHg	[3]
Density	2.281 g/cm ³	[3]
Flash Point	>230 °F	[4]

Synthesis and Reactivity

Synthetic Pathway

4-Bromo-1-fluoro-2-iodobenzene is typically synthesized from a substituted aniline precursor through a Sandmeyer-type reaction. A common starting material is 5-bromo-2-fluoroaniline[5]. The synthesis involves a diazotization reaction followed by the introduction of iodine.

Experimental Protocol: Synthesis of **4-Bromo-1-fluoro-2-iodobenzene**[5]

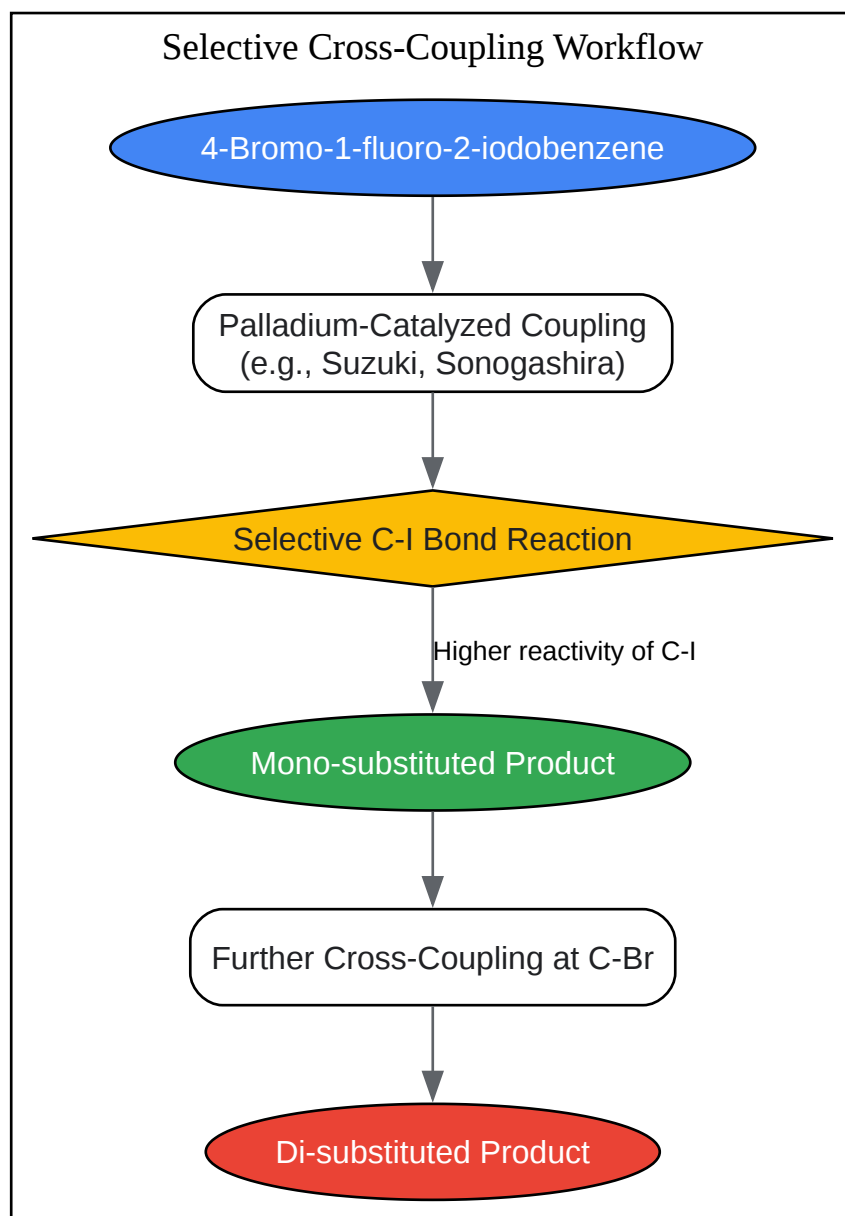
- Dissolution: Under an argon atmosphere, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in water (120 mL).

- Acidification: While stirring, slowly add concentrated hydrochloric acid (120 mL).
- Cooling: Cool the reaction mixture to -20 °C.
- Diazotization: Add a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) dropwise, maintaining the temperature at -20 °C. Continue stirring for 20 minutes.
- Iodination: Add a solution of potassium iodide (59.8 g, 360 mmol) in water (60 mL) and continue to stir for an additional 30 minutes.
- Work-up: The resulting product can be isolated through extraction and purified by distillation or chromatography.

Reactivity Profile

The reactivity of **4-bromo-1-fluoro-2-iodobenzene** is dictated by the three different halogen substituents. This differential reactivity is the cornerstone of its utility as a synthetic intermediate. The iodine and bromine atoms are particularly susceptible to participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings[6]. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions, allowing for selective functionalization. The fluorine atom can participate in nucleophilic aromatic substitution reactions, though this typically requires harsh conditions or an activated substrate[7].

Below is a diagram illustrating the selective reactivity in cross-coupling reactions.



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Sources

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